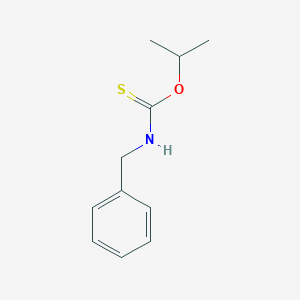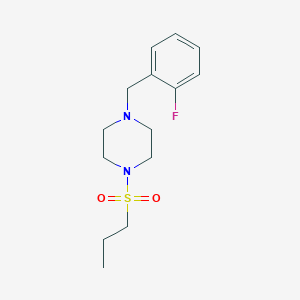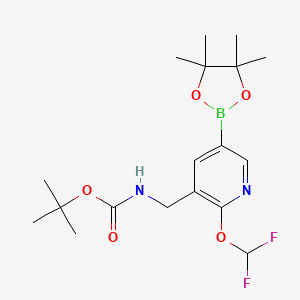![molecular formula C15H13FN2O4 B12499799 1-{2-[(4-Fluoro-2-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12499799.png)
1-{2-[(4-Fluoro-2-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’Acide 1-{[(4-FLUORO-2-MÉTHYLPHÉNYL)CARBAMOYL]MÉTHYL}-6-OXOPYRIDINE-3-CARBOXYLIQUE est un composé organique complexe doté d’une structure unique qui combine un cycle aromatique fluoré, un groupe carbamoyle et un cycle pyridine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’Acide 1-{[(4-FLUORO-2-MÉTHYLPHÉNYL)CARBAMOYL]MÉTHYL}-6-OXOPYRIDINE-3-CARBOXYLIQUE implique généralement des réactions organiques en plusieurs étapes. Une méthode courante consiste à faire réagir l’acide 4-fluoro-2-méthylbenzoïque avec un agent carbamoylant approprié pour former le carbamate intermédiaire. Cet intermédiaire est ensuite mis à réagir avec un dérivé de pyridine dans des conditions spécifiques pour obtenir le produit final. Les conditions de réaction comprennent souvent l’utilisation de catalyseurs, de solvants et de températures contrôlées pour garantir un rendement élevé et une pureté optimale.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des réactions en batch à grande échelle avec des conditions optimisées pour la scalabilité. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et la cohérence de la production. Des procédés de purification tels que la cristallisation, la distillation et la chromatographie sont utilisés pour obtenir le composé souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
L’Acide 1-{[(4-FLUORO-2-MÉTHYLPHÉNYL)CARBAMOYL]MÉTHYL}-6-OXOPYRIDINE-3-CARBOXYLIQUE peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier les groupes existants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l’état d’oxydation d’atomes spécifiques au sein de la molécule.
Substitution : L’atome de fluor sur le cycle aromatique peut être substitué par d’autres groupes par le biais de réactions de substitution aromatique nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Des nucléophiles comme les amines, les thiols et les alcoolates peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
L’Acide 1-{[(4-FLUORO-2-MÉTHYLPHÉNYL)CARBAMOYL]MÉTHYL}-6-OXOPYRIDINE-3-CARBOXYLIQUE présente plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme bloc de construction dans la synthèse de molécules et de matériaux plus complexes.
Biologie : Le composé peut être utilisé dans des études d’inhibition enzymatique et d’interactions protéines-ligands.
Industrie : Il peut être utilisé dans la production de produits chimiques de spécialité et de matériaux de pointe dotés de propriétés uniques.
Applications De Recherche Scientifique
1-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and advanced materials with unique properties.
Mécanisme D'action
Le mécanisme d’action de l’Acide 1-{[(4-FLUORO-2-MÉTHYLPHÉNYL)CARBAMOYL]MÉTHYL}-6-OXOPYRIDINE-3-CARBOXYLIQUE implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. La structure du composé lui permet de se lier à ces cibles, en modulant leur activité et en entraînant divers effets biologiques. Les voies impliquées peuvent inclure l’inhibition de l’activité enzymatique, l’altération de la transduction du signal ou la modulation de l’expression génique.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 1-(4-fluoro-2-méthylphényl)-4-méthyl-2-oxopyridine-3-carboxylique : Il partage une structure de base similaire mais diffère en termes de position et de type de substituants.
Acide 4-fluoro-2-méthylbenzoïque : Un précurseur dans la synthèse du composé cible, avec une structure plus simple.
Dérivés de la pyridine : Divers composés à base de pyridine avec différents groupes fonctionnels et applications.
Unicité
L’Acide 1-{[(4-FLUORO-2-MÉTHYLPHÉNYL)CARBAMOYL]MÉTHYL}-6-OXOPYRIDINE-3-CARBOXYLIQUE est unique en raison de sa combinaison d’un cycle aromatique fluoré et d’un groupe carbamoyle, qui lui confère des propriétés chimiques et biologiques spécifiques. Cette unicité en fait un composé précieux pour des applications ciblées en chimie médicinale et en science des matériaux.
Propriétés
Formule moléculaire |
C15H13FN2O4 |
|---|---|
Poids moléculaire |
304.27 g/mol |
Nom IUPAC |
1-[2-(4-fluoro-2-methylanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H13FN2O4/c1-9-6-11(16)3-4-12(9)17-13(19)8-18-7-10(15(21)22)2-5-14(18)20/h2-7H,8H2,1H3,(H,17,19)(H,21,22) |
Clé InChI |
FHJMMMPIPNGDOS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)F)NC(=O)CN2C=C(C=CC2=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]piperazine-1-carboxylate](/img/structure/B12499736.png)



![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12499752.png)
![Methyl 5-{[(2-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499754.png)
![{4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzylidene}propanedinitrile](/img/structure/B12499756.png)
![2-{[(Benzyloxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid](/img/structure/B12499766.png)



![5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12499789.png)
![1-(5-Carboxypentyl)-2-[2-(3-{2-[1-(5-carboxypentyl)-3,3-dimethylindol-2-ylidene]ethylidene}-2-chlorocyclohex-1-en-1-yl)ethenyl]-3,3-dimethylindol-1-ium bromide](/img/structure/B12499791.png)
